molecular formula C20H23N3O2 B12819274 Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate

Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate

Cat. No.: B12819274
M. Wt: 337.4 g/mol
InChI Key: CXRBTRBGPDFMPP-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)-2-phenylimidazo[1,2-a]pyridine-6-carboxylate is a substituted imidazopyridine derivative characterized by:

  • A phenyl group at position 2.
  • A butylamino substituent at position 3.
  • An ethyl ester group at position 4.

This compound belongs to the imidazopyridine family, which is notable for its pharmacological relevance, including applications in antiviral, anticancer, and anti-inflammatory agents. The butylamino group may enhance solubility or serve as a directing group in synthetic modifications, while the ethyl ester contributes to metabolic stability.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 3-(butylamino)-2-phenylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C20H23N3O2/c1-3-5-13-21-19-18(15-9-7-6-8-10-15)22-17-12-11-16(14-23(17)19)20(24)25-4-2/h6-12,14,21H,3-5,13H2,1-2H3

InChI Key

CXRBTRBGPDFMPP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N=C2N1C=C(C=C2)C(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of bases such as NaOH and solvents like acetonitrile or water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate exhibits several biological activities that can be exploited in therapeutic applications:

Anticancer Activity

Research indicates that compounds with imidazo[1,2-A]pyridine structures may possess anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanisms include:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cell division.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in metabolic pathways. This property is crucial for designing drugs that target specific metabolic disorders.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing promising antibacterial activity.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityMechanism
This compoundStructureModeratePositiveEnzyme inhibition
Imidazoquinoline DerivativeStructureHighModerateApoptosis induction
Pyrimidine AnalogStructureLowPositiveCell cycle arrest

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 6

The ethyl ester group at position 6 distinguishes the target compound from halogenated and methyl ester analogs. Key comparisons include:

Compound Name Substituent (Position 6) Molecular Weight Melting Point (°C) Synthetic Yield Key Features
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Cl 316.78 (calc.) Not reported Not reported Halogen enhances electrophilicity; potential toxicity concerns
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br 269.1 Not reported Not reported Bromine increases molecular weight; useful in cross-coupling reactions
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate Methyl ester 252.27 174–175 55% Lower steric bulk; simpler synthesis via I2/TBHP-promoted domino reactions

Key Observations :

  • Methyl ester derivatives are synthesized efficiently (55% yield) but lack the butylamino group, reducing opportunities for further functionalization.

Substituent Variations at Position 3

The butylamino group at position 3 is critical for directing regioselective C–H functionalization. Comparisons include:

Compound Name Substituent (Position 3) Role in Synthesis
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-a]pyridine-6-carboxylate Butylamino Acts as a directing group for Pd/Rh-catalyzed C–H activation
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Chlorine No directing group; limits synthetic versatility

Key Observations :

  • The butylamino group enables transition-metal-catalyzed C–H bond activation, facilitating carbon-carbon or carbon-heteroatom bond formation.
  • Halogen or ester substituents at position 3 (as in ) lack coordinating ability, restricting their utility in directed functionalization.

Comparison of Efficiency :

  • Butylamino-directed Pd/Rh catalysis offers regioselectivity but may require optimized conditions.
  • Non-directed methods (e.g., I2/TBHP) are simpler but less versatile.

Biological Activity

Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate is a synthetic compound recognized for its potential biological activities, particularly in the context of cancer treatment and cell signaling modulation. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by an imidazo[1,2-A]pyridine core. Its molecular formula is C₁₈H₃₁N₃O₂, with a molecular weight of approximately 337.415 g/mol. The compound includes a butylamino group and an ethyl ester at the carboxylic acid position, which contribute to its unique chemical properties and biological activities .

Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which plays a crucial role in regulating cell growth, survival, and metabolism. Inhibition of this pathway has significant implications for oncology, as aberrant signaling is often implicated in tumorigenesis .

The specific mechanisms through which this compound exerts its effects include:

  • Interference with cell proliferation : By inhibiting the PI3K/Akt pathway, the compound can reduce the proliferation of cancer cells.
  • Induction of apoptosis : The compound may promote programmed cell death in malignant cells by disrupting survival signals .

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines. Key findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against multiple cancer types, including breast cancer (MCF-7) and hepatic cancer (HepG2) cells.
  • IC₅₀ Values : Research indicated IC₅₀ values in the low micromolar range for these cell lines, suggesting potent antiproliferative activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some relevant compounds and their unique aspects:

Compound NameStructural FeaturesUnique Biological Activity
HarmineIndole structureAntifungal, antitumor
6-Methyl-3-(butylamino)-2-phenylimidozoleMethyl substitution at 6-positionAltered pharmacokinetics
3-(Butyloxy)-2-phenylimidozoleEther instead of amineDifferent solubility profiles

This table highlights how variations in structural features can lead to differences in biological activity, emphasizing the unique potential of this compound in medicinal chemistry .

Case Studies

Recent case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study noted that apoptosis was induced through caspase activation pathways.
  • Hepatic Cancer Study : Another study focused on HepG2 cells showed that this compound effectively inhibited cell growth and induced cell cycle arrest at the G0/G1 phase.

These findings support the notion that this compound may serve as a promising candidate for further development as an anticancer agent.

Q & A

Q. Comparison Table :

StepReagents/ConditionsYieldPurity (HPLC)
BrominationNBS, Br₂70-85%>90%
CyclizationI₂/TBHP, 80°C55%95%
AminationButylamine, Pd/C60-75%85-90%

How can researchers characterize the compound’s structure using spectroscopic methods?

Q. Methodology :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.8 ppm), methyl/ethyl groups (δ 1.2–3.9 ppm), and the butylamino chain (δ 0.9–1.6 ppm) confirm substitution patterns. For methyl analogs, a singlet at δ 3.88 ppm corresponds to the methyl ester .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.0978) validate the molecular formula .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for substituents on the imidazo[1,2-a]pyridine core .

What safety precautions are critical when handling this compound in the lab?

While specific safety data for this compound are limited, analogs like ethyl imidazo[1,2-a]pyridine-6-carboxylate are classified as laboratory chemicals. Recommended precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Storage in airtight containers at –20°C to prevent decomposition .

Advanced Research Questions

How can Rh-catalyzed C–H activation optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

Rhodium catalysts enable regioselective functionalization of C–H bonds adjacent to directing groups (e.g., amino or ester moieties). For example:

  • Direct Arylation : Rh(I) complexes facilitate coupling of imidazo[1,2-a]pyridines with aryl halides at the C3 position, avoiding pre-functionalized intermediates .
  • Mechanistic Insight : Coordination of the Rh catalyst to the butylamino group directs activation to the C2/C6 positions, forming stable five-membered metallacycles .

Q. Optimization Table :

ParameterEffect on Yield
Catalyst (RhCl(PPh₃)₃ vs. [Cp*RhCl₂]₂)65% → 82%
Solvent (DCE vs. Toluene)70% → 55%
Temperature (80°C vs. 100°C)75% → 88%

How can computational modeling predict the compound’s biological activity?

Q. In Silico Workflow :

Molecular Docking : Target enzymes like squalene synthase (fungal) or lanosterol-14α-demethylase. Methyl/ethyl carboxylate analogs show binding energies of –8.7 to –9.6 kcal/mol, suggesting antifungal potential .

ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability (e.g., LogP ≈ 2.5 for ethyl esters) and toxicity (AMES test negative) .

Q. Docking Results :

TargetBinding Energy (kcal/mol)Key Interactions
Squalene synthase–9.6H-bond with Asp98, hydrophobic with Phe256
Lanosterol-14α-demethylase–8.7π-π stacking with Tyr118

How should researchers resolve contradictions in spectral data for regioisomeric impurities?

Case Study : Discrepancies in ¹H NMR signals for C2 vs. C3 phenyl substitution:

  • C2-Phenyl : Distinct doublets (J = 1.7–9.4 Hz) for H5 and H7 protons .
  • C3-Phenyl : Upfield shifts (δ 7.2–7.4 ppm) due to reduced conjugation.
    Resolution Strategy :
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns to confirm regiochemistry.
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track substituent positions .

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